

A Comparative Guide to the Structure-Activity Relationships of Phenylpyrazole Carboxylates

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Compound of Interest

Compound Name: *Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate*

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The phenylpyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various phenylpyrazole carboxylate derivatives across different therapeutic and agrochemical areas, supported by experimental data.

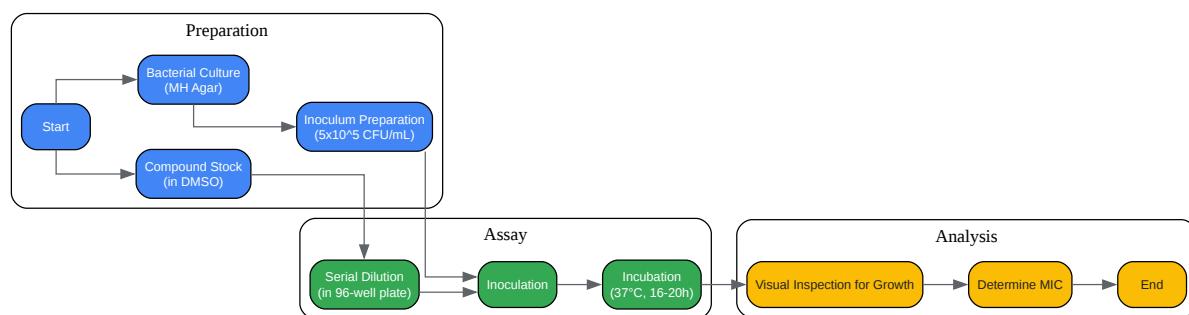
Antibacterial Activity

Phenylpyrazole carboxylates and their bioisosteres have been investigated as potential antibacterial agents, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.

Compound ID	R Group Variation	Target Bacteria	MIC (µg/mL)	Reference
Series 1	Bacillus subtilis	[1]		
4g	4-Cl-phenyl	4	[1]	
4h	4-F-phenyl	32	[1]	
4d	4-CH ₃ -phenyl	64	[1]	
2	Unsubstituted Phenyl	64	[1]	
4t	2,4-di-Cl-phenyl	64	[1]	
Series 2	Staphylococcus aureus (including MRSA)	[2]		
27	3-CF ₃ -phenyl	0.39	[2]	
29	3,5-bis(CF ₃)-phenyl	0.25	[2]	
Series 3	Methicillin-resistant S. aureus (MRSA-US300)	[3]		
10	Thiazole derivative	8	[3]	
12	Phenylthiazole derivative	16	[3]	
Series 4	Escherichia coli	[2]		
12	1,3-diphenyl pyrazole	1	[2]	
18	Imidazo-pyridine substituted	<1 (MBC)	[2]	

The antibacterial activity of the phenylpyrazole derivatives was determined using the broth microdilution method.[1][3]

- **Bacterial Strains:** Target bacterial strains were cultured on Mueller-Hinton (MH) agar plates. [1]
- **Inoculum Preparation:** A bacterial suspension was prepared and adjusted to a concentration of 5×10^5 CFU/mL in sterile saline.[1]
- **Compound Preparation:** The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- **Serial Dilution:** The stock solutions were serially diluted in MH broth in 96-well plates to achieve a range of concentrations (e.g., 0.25 to 128 μ g/mL).[1]
- **Inoculation:** Each well was inoculated with the prepared bacterial suspension.
- **Incubation:** The plates were incubated at 37°C for 16-20 hours.[1]
- **MIC Determination:** The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[3]



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-Inflammatory Activity

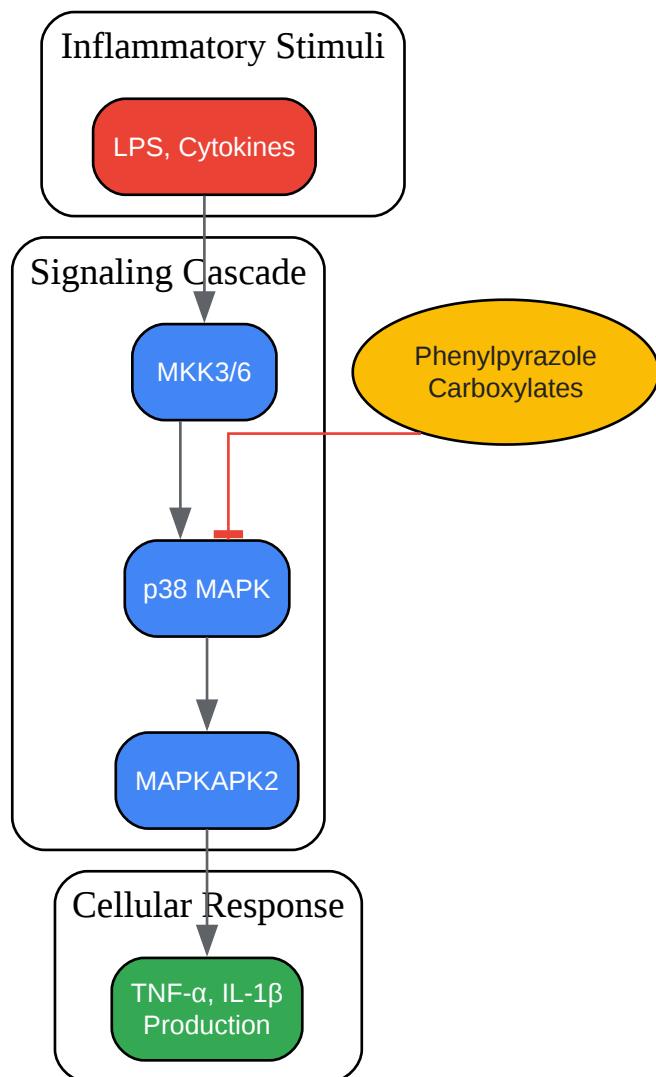
Certain phenylpyrazole derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of p38 α mitogen-activated protein kinase (MAPK).

Compound ID	R Group Variation	p38 α MAPK Inhibition IC50 (μ mol/L)	In vivo Anti-inflammatory Activity (% inhibition)	Reference
3c	4-Cl-phenyl	0.037	80.93	[4]
3a	2-Cl-phenyl	0.039	-	[4]
3b	3-Cl-phenyl	0.039	-	[4]
3g	4-Br-phenyl	0.042	-	[4]
SB 203580	Reference	0.043	-	[4]
3e	4-F-phenyl	0.048	-	[4]
3h	4-NO ₂ -phenyl	0.067	-	[4]
Diclofenac	Reference	-	81.72	[4]

This in vivo assay evaluates the anti-inflammatory activity of the compounds.[4]

- Animals: Wistar albino rats are used for the experiment.
- Compound Administration: The test compounds and a reference drug (e.g., diclofenac sodium) are administered orally at a specific dose (e.g., 10 mg/kg body weight).[4]
- Induction of Inflammation: One hour after compound administration, a 0.1 mL of 1% w/v carrageenan solution is injected into the sub-plantar region of the rat's left hind paw.

- Edema Measurement: The paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.



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Caption: Inhibition of the p38 MAPK signaling pathway by phenylpyrazole carboxylates.

Anti-HIV Activity

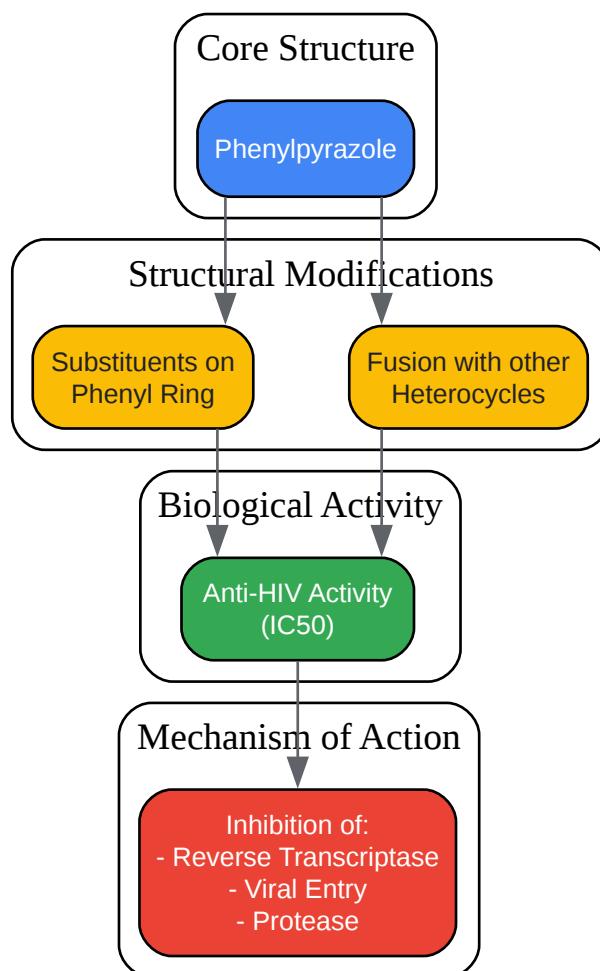
Phenylpyrazole derivatives have been explored as potential anti-HIV agents, with some compounds showing promising inhibitory activity against HIV-1 replication.

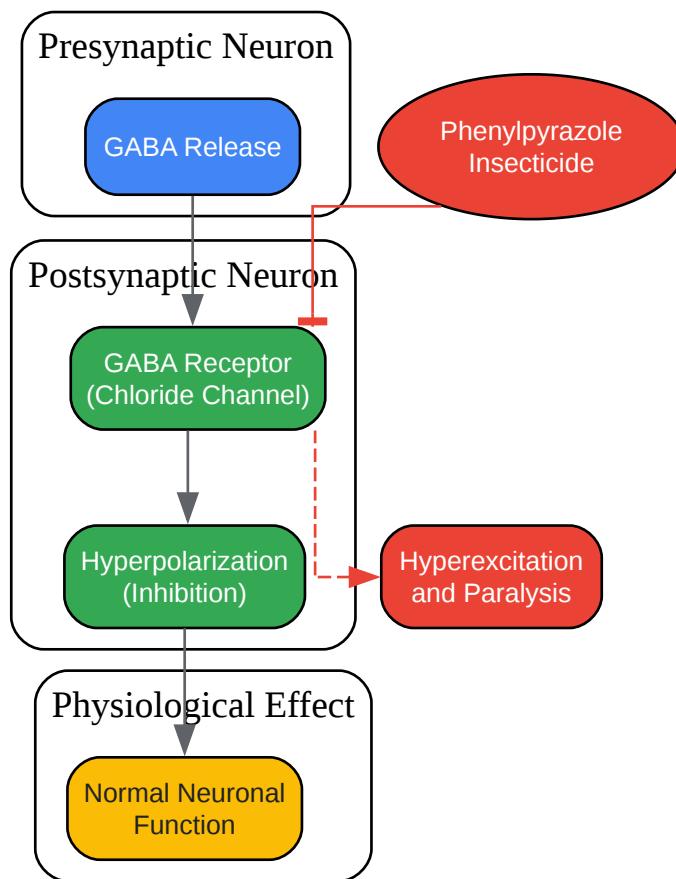
Compound ID	R Group Variation	HIV-1 Strain	IC50 (μM)	Reference
5f	Pyrazole derivative	Q23	0.39	[5]
5f	Pyrazole derivative	CAP210	1.00	[5]
4b	3-benzoylbenzofuran precursor	Q23	0.49	[5]
4b	3-benzoylbenzofuran precursor	CAP210	0.12	[5]
c	N'-nicotinoyl-2-pyrazoline	IIIB	5.7	[6]
c	N'-nicotinoyl-2-pyrazoline	ROD	7.0	[6]

This assay determines the ability of compounds to inhibit HIV-1 replication in a cell-based model.[7]

- Cell Line: A suitable cell line, such as CEM-GFP cells, is used.[7]
- Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for 2 hours at 37°C.[7]
- Viral Infection: A known amount of HIV-1 (e.g., NL4-3 strain) is added to the cell cultures. The adsorption period is typically 3 hours at 37°C.[7]
- Incubation: The infected cells are incubated for a period of time (e.g., 72 hours) to allow for viral replication.[7]

- Quantification of Viral Replication: The extent of viral replication is quantified. This can be done by measuring the expression of a reporter gene like Green Fluorescent Protein (GFP) using flow cytometry or by quantifying the amount of viral p24 antigen in the cell supernatant using an ELISA.[\[7\]](#)
- IC50 Determination: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.





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